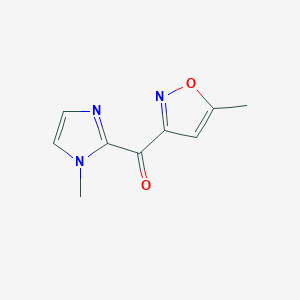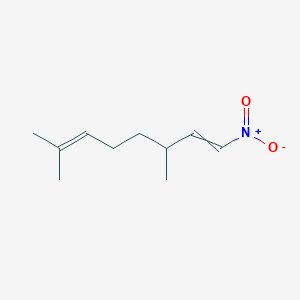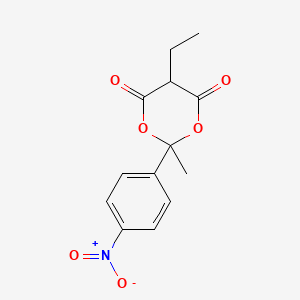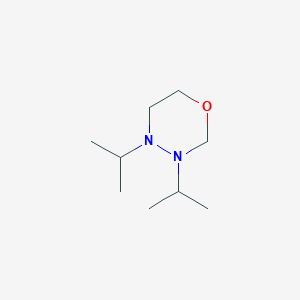
3,4-Di(propan-2-yl)-1,3,4-oxadiazinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Di(propan-2-yl)-1,3,4-oxadiazinane is a heterocyclic organic compound characterized by a six-membered ring containing three carbon atoms, one nitrogen atom, and two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Di(propan-2-yl)-1,3,4-oxadiazinane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of diisopropylamine with an appropriate diacid chloride in the presence of a base, such as triethylamine, to form the oxadiazinane ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to control reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize the synthesis and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3,4-Di(propan-2-yl)-1,3,4-oxadiazinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted oxadiazinane derivatives .
Scientific Research Applications
3,4-Di(propan-2-yl)-1,3,4-oxadiazinane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3,4-Di(propan-2-yl)-1,3,4-oxadiazinane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: Another heterocyclic compound with a similar ring structure but different functional groups.
1,3,4-Oxadiazole: A related compound with a five-membered ring containing two nitrogen atoms and one oxygen atom.
Uniqueness
3,4-Di(propan-2-yl)-1,3,4-oxadiazinane is unique due to its specific ring structure and the presence of isopropyl groups, which can influence its reactivity and properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
CAS No. |
62404-54-0 |
|---|---|
Molecular Formula |
C9H20N2O |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
3,4-di(propan-2-yl)-1,3,4-oxadiazinane |
InChI |
InChI=1S/C9H20N2O/c1-8(2)10-5-6-12-7-11(10)9(3)4/h8-9H,5-7H2,1-4H3 |
InChI Key |
YVNRJGFFBHWHRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCOCN1C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


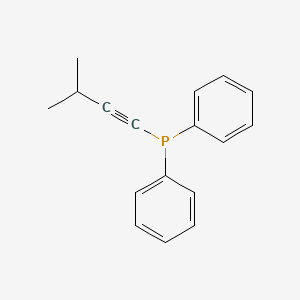
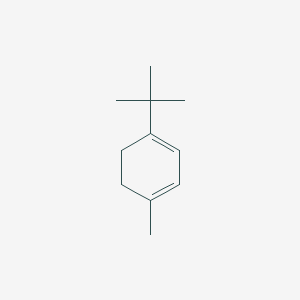
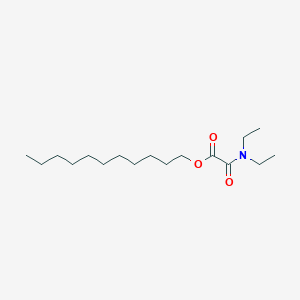

![(4E)-2-hydroxy-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-en-3-one](/img/structure/B14537038.png)
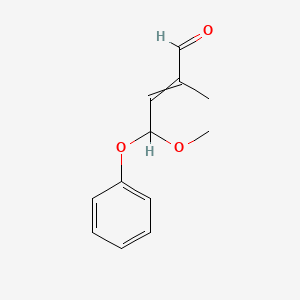
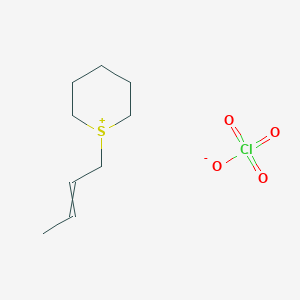
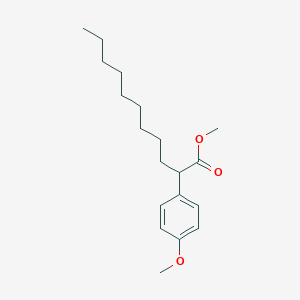
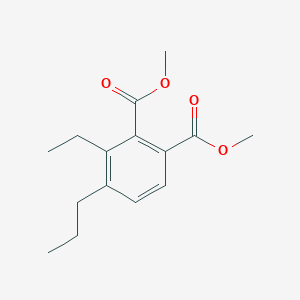
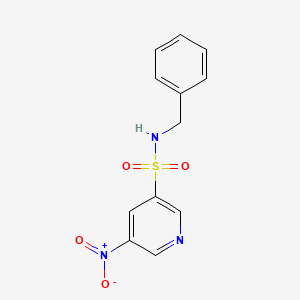
![1-Phenyltetrahydrothieno[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14537057.png)
